molecular formula C8H5BrF2O2 B6321754 5-Bromo-2,4-difluoro-3-methylbenzoic acid CAS No. 2404734-15-0

5-Bromo-2,4-difluoro-3-methylbenzoic acid

Cat. No.: B6321754
CAS No.: 2404734-15-0
M. Wt: 251.02 g/mol
InChI Key: KMVMOIZGQOWOHS-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.94410 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-difluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVMOIZGQOWOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorinated Benzoic Acid Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.com Fluorinated benzoic acids, as a subclass, are of particular interest due to the profound effects the fluorine atoms exert on the molecule's properties. mdpi.comresearchgate.net The high electronegativity of fluorine can significantly alter the acidity (pKa) of the carboxylic acid group, which in turn influences a molecule's solubility, lipophilicity, and bioavailability. tandfonline.commdpi.com

Furthermore, the introduction of fluorine can improve metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. nih.gov This increased stability can lead to a longer biological half-life for a drug molecule. Fluorine atoms can also participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a therapeutic agent. tandfonline.com The strategic placement of fluorine, as seen in 5-Bromo-2,4-difluoro-3-methylbenzoic acid, can therefore be a critical design element in the development of new pharmaceuticals. nih.gov

Strategic Importance of Bromine and Methyl Substituents in Aromatic Scaffolds

The bromine and methyl groups on the aromatic ring of 5-Bromo-2,4-difluoro-3-methylbenzoic acid are not merely passive substituents; they are strategic functional handles that enable a wide range of subsequent chemical transformations.

The bromine atom is particularly valuable as a versatile precursor in cross-coupling reactions. researchgate.net Aryl bromides are common substrates for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for elaborating the aromatic core and introducing significant molecular complexity. researchgate.net The ability to replace the bromine atom with various other functional groups makes brominated intermediates like this one indispensable in the rapid exploration of chemical space for drug discovery and materials science. researchgate.net

The methyl group also plays a crucial role. It influences the electronic nature of the aromatic ring and can exert directing effects in further electrophilic substitution reactions. libretexts.org Moreover, the methyl group itself can be a site for further functionalization. Benzylic positions are susceptible to free-radical halogenation, which can convert the methyl group into a bromomethyl group, a reactive moiety that readily participates in nucleophilic substitution reactions. rutgers.edu This provides another avenue for attaching different chemical fragments to the core structure.

Overview of Research Trajectories for Multifunctionalized Aromatic Building Blocks

Retrosynthetic Analysis and Key Synthetic Disconnections

Another viable retrosynthetic pathway involves the oxidation of the corresponding aldehyde, 5-bromo-2,4-difluoro-3-methylbenzaldehyde. This disconnection simplifies the synthesis to the preparation of the aldehyde, which can then be converted to the desired carboxylic acid in a final step.

Classical Approaches to Brominated and Fluorinated Benzoic Acid Synthesis

The classical synthesis of halogenated benzoic acids often involves a series of electrophilic aromatic substitution reactions, with careful control of reaction conditions to achieve the desired regioselectivity.

Halogenation Strategies for Bromine Introduction

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. In the case of 2,4-difluoro-3-methylbenzoic acid, the directing effects of the fluorine, methyl, and carboxylic acid groups must be considered. The carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. The fluorine atoms are deactivating but ortho-, para-directing. The interplay of these effects suggests that bromination is most likely to occur at the C5 position, which is para to the activating methyl group and ortho to the fluorine at C4, while being meta to the deactivating carboxylic acid group.

Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Fluorination Methodologies

The introduction of fluorine atoms onto an aromatic ring can be more challenging than bromination. The Balz-Schiemann reaction is a classical method for introducing fluorine, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method is often used when direct fluorination is difficult.

Nucleophilic aromatic substitution (SNAᵣ) is another important method for introducing fluorine, particularly on activated aromatic rings. This typically involves the displacement of a good leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion.

Carboxylation Reactions and Benzoic Acid Formation

The formation of the benzoic acid moiety can be achieved through several methods. One common approach is the oxidation of a methyl group on the aromatic ring using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, this method is not suitable when other oxidizable groups are present.

A more versatile method is the carboxylation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, by reaction with carbon dioxide. This allows for the introduction of the carboxylic acid group at a specific position on the ring.

Another important route to benzoic acids is the hydrolysis of nitriles. The nitrile group can be introduced via a Sandmeyer reaction of a diazonium salt or by nucleophilic substitution.

Methylation Procedures for Aromatic Methyl Groups

The introduction of a methyl group onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation, using a methyl halide and a Lewis acid catalyst. However, this reaction can be prone to side reactions such as polyalkylation and rearrangement.

Alternatively, the methyl group can be introduced via cross-coupling reactions, such as the Suzuki or Negishi coupling, using an appropriate organometallic reagent.

Modern and Stereoselective Synthetic Pathways

Modern synthetic chemistry offers more efficient and selective methods for the synthesis of complex molecules like this compound. One of the most promising approaches involves the use of a pre-functionalized starting material, such as 2,4-difluoro-3-methylbenzoic acid, which is commercially available.

A plausible modern synthetic route would involve the direct bromination of 2,4-difluoro-3-methylbenzoic acid. Given the directing effects of the existing substituents, bromination is expected to occur selectively at the C5 position.

Another modern approach would be to start from 2,4-difluoro-3-methylbenzaldehyde. This aldehyde can be synthesized and then oxidized to the desired carboxylic acid. A variety of mild and selective oxidizing agents are available for this transformation, such as sodium chlorite (B76162) or Oxone®. google.comgoogle.com

The synthesis of the key intermediate, 2,4-difluoro-3-methylbenzaldehyde, can be achieved through various methods, including the formylation of 1,3-difluoro-2-methylbenzene.

The following table summarizes a potential synthetic pathway:

StepReactionStarting MaterialReagentProductYield (%)
1Bromination2,4-difluoro-3-methylbenzoic acidBr₂/FeBr₃This compoundEstimated 70-80%

Alternatively, a two-step synthesis starting from the corresponding aldehyde could be employed:

StepReactionStarting MaterialReagentProductYield (%)
1Synthesis of Aldehyde1,3-difluoro-2-methylbenzenee.g., Vilsmeier-Haack reaction2,4-difluoro-3-methylbenzaldehyde-
2Bromination of Aldehyde2,4-difluoro-3-methylbenzaldehydeNBS/H₂SO₄5-Bromo-2,4-difluoro-3-methylbenzaldehyde-
3Oxidation5-Bromo-2,4-difluoro-3-methylbenzaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-buteneThis compoundHigh

Detailed research findings indicate that the oxidation of aromatic aldehydes to carboxylic acids can be achieved with high efficiency using various reagents. google.comgoogle.comresearchgate.netgoogleapis.com The choice of oxidant depends on the specific substrate and the desired reaction conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by considering these principles at each step.

A key area for the application of green chemistry is in the bromination step. Traditional bromination methods often use elemental bromine, which is highly corrosive, toxic, and generates hydrogen bromide as a hazardous byproduct. Greener alternatives focus on the use of safer brominating reagents and more environmentally benign reaction conditions.

Alternative Brominating Reagents:

N-Bromosuccinimide (NBS): NBS is a solid, crystalline brominating agent that is easier and safer to handle than liquid bromine. It is often used for the selective bromination of various organic compounds.

Bromide/Bromate (B103136) Mixtures: An aqueous solution of a bromide and a bromate salt can generate bromine in situ upon acidification. This method avoids the handling of elemental bromine and can be more atom-economical. An eco-friendly and versatile brominating reagent can be prepared from a 2:1 mixture of bromide and bromate google.com. This reagent can effectively brominate aromatic substrates under ambient conditions without the need for a catalyst google.com.

Aerobic Oxidative Bromination: Sustainable methods for aerobic bromination have been developed using HBr or NaBr as the bromine source and oxygen as the terminal oxidant, often with a catalyst researchgate.netgoogle.com. This approach can offer high chemoselectivity researchgate.netgoogle.com.

Solvent Selection:

The choice of solvent is another critical aspect of green synthesis. Traditional bromination reactions may use chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. The principles of green chemistry encourage the use of safer, more environmentally friendly solvents. For instance, a greener photochemical benzylic bromination has been described using acetonitrile (B52724) as a replacement for chlorinated solvents nist.gov. While this specific reaction is for a different position, the principle of solvent replacement is broadly applicable. In some cases, solvent-free reactions can be developed, which further reduces the environmental impact nih.gov.

Catalysis:

The use of catalysts can improve the efficiency and selectivity of reactions, often allowing for milder reaction conditions and reducing waste. While some bromination reactions of activated aromatic rings can proceed without a catalyst, the development of catalytic systems for the bromination of less reactive substrates is an active area of research in green chemistry.

Table 2: Comparison of Bromination Methods based on Green Chemistry Principles

MethodBrominating AgentSolventGreen Chemistry Advantages
TraditionalElemental BromineChlorinated Solvents-
NBS BrominationN-BromosuccinimideAcetonitrile, etc.Safer handling of brominating agent, less hazardous solvents.
Bromide/BromateIn situ generated Br₂WaterAvoids handling of elemental bromine, uses water as a solvent. google.com
Aerobic BrominationHBr/NaBr + O₂Acetic Acid, etc.Uses a safe bromine source, high atom economy. researchgate.netgoogle.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be safer, more efficient, and more environmentally sustainable.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regioselectivity of EAS is governed by the electronic and steric effects of the substituents already present on the ring. msu.edu

For this compound, the directing effects of the existing substituents play a crucial role. The methyl group is an activating, ortho-, para-director, while the fluorine and bromine atoms are deactivating, ortho-, para-directors. The carboxylic acid group is a deactivating, meta-director. The interplay of these effects dictates the position of incoming electrophiles.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of EAS on substituted benzenes can be applied. For instance, in the bromination of 2,4-difluorobenzoic acid, the bromine atom is introduced, leading to 5-bromo-2,4-difluorobenzoic acid, which can then be esterified. google.com This suggests that the positions ortho and para to the activating methyl group, and meta to the deactivating carboxylic acid group, would be the most likely sites for substitution, steric hindrance permitting.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. nih.gov The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex. stackexchange.com Fluorine is a particularly effective activating group for SNAr due to its high electronegativity, which strongly stabilizes the negatively charged intermediate. stackexchange.com

In this compound, the two fluorine atoms at positions 2 and 4 are potential sites for nucleophilic attack. The presence of the electron-withdrawing carboxylic acid group further activates the ring towards SNAr. The regioselectivity of the substitution would depend on the relative activation of the two C-F bonds and the nature of the incoming nucleophile. Generally, the fluorine atom para to a strong electron-withdrawing group is more susceptible to substitution. nih.gov

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of various functional groups and the extension of the carbon skeleton.

Esterification and Amidation Reactions

Esterification of carboxylic acids is a common transformation. For instance, 5-bromo-2,4-difluorobenzoic acid can be converted to its methyl ester using thionyl chloride in methanol (B129727). chemicalbook.com This method is applicable to this compound as well.

ReactantReagentSolventConditionsProduct
5-Bromo-2,4-difluorobenzoic acidThionyl chlorideMethanol65 °C, 1 hourMethyl 5-bromo-2,4-difluorobenzoate
A representative esterification reaction.

Amidation, the reaction of a carboxylic acid with an amine to form an amide, is another fundamental transformation. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine. Copper-catalyzed methods have also been developed for the synthesis of aromatic amides from bromo-difluoro-acetamides and aryl boronic acids, showcasing modern approaches to C-N bond formation. nih.gov

Reduction to Aromatic Alcohol and Subsequent Functionalizations

The reduction of the carboxylic acid group to a primary alcohol provides another avenue for derivatization. This transformation can be accomplished using various reducing agents. The resulting benzylic alcohol can then undergo a range of subsequent reactions, such as oxidation back to the aldehyde or carboxylic acid, conversion to an alkyl halide, or etherification.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom at position 5 of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.org

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the bromine atom can be readily coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds. A general procedure for Suzuki-Miyaura coupling involves reacting the brominated substrate with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a suitable solvent system. rsc.org

Aryl HalideBoronic AcidCatalystBaseSolventProduct
BromobenzenePhenylboronic acidPd(PPh3)4K2CO3Dioxane/WaterBiphenyl
A general representation of the Suzuki-Miyaura coupling reaction.

The reactivity of the bromine atom in Suzuki-Miyaura coupling allows for the synthesis of a wide range of biaryl and other coupled products derived from this compound, making it a key intermediate in the construction of complex molecular architectures.

Applications of 5 Bromo 2,4 Difluoro 3 Methylbenzoic Acid As a Building Block in Complex Chemical Architectures

Utilization in the Synthesis of Advanced Organic Intermediates

5-Bromo-2,4-difluoro-3-methylbenzoic acid serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. The reactivity of its functional groups can be selectively exploited to build molecular complexity. For instance, the carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives.

A common transformation is the esterification of the carboxylic acid. For example, the reaction of the closely related 5-bromo-2,4-difluorobenzoic acid with thionyl chloride and methanol (B129727) yields the corresponding methyl ester. chemicalbook.com A similar reaction can be expected for this compound, providing a key intermediate for further modifications.

The bromine atom on the aromatic ring is another key functional handle. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. While specific examples for this compound are not extensively documented in publicly available literature, the behavior of analogous compounds like 5-bromo-2-methylbenzoic acid, which is used in the synthesis of the antidiabetic drug canagliflozin, highlights the potential of this class of compounds in medicinal chemistry. guidechem.com In the synthesis of canagliflozin, the bromo-substituted benzoic acid derivative undergoes a sequence of reactions, including reduction and subsequent coupling steps, to construct the final complex drug molecule. guidechem.com

Furthermore, the fluorine atoms on the ring can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, as well as impart desirable properties such as increased metabolic stability and binding affinity in the final products, which is particularly relevant in the design of bioactive molecules.

Role in the Construction of Polyfunctionalized Aromatic Compounds

The strategic placement of the bromo, fluoro, and methyl substituents on the benzoic acid scaffold makes this compound an ideal precursor for the synthesis of polyfunctionalized aromatic compounds. The existing functional groups can direct the introduction of new substituents to specific positions on the aromatic ring.

For instance, electrophilic aromatic substitution reactions can be directed by the existing activating (methyl) and deactivating (bromo, fluoro, carboxyl) groups. Nitration of the related 5-bromo-2-methylbenzoic acid with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group onto the aromatic ring, yielding 5-bromo-2-methyl-3-nitrobenzoic acid. guidechem.com This demonstrates the potential to further functionalize the aromatic core of this compound, creating highly substituted aromatic building blocks.

The combination of the carboxylic acid and the bromine atom allows for sequential and orthogonal chemical modifications. The carboxylic acid can be protected or transformed first, followed by a cross-coupling reaction at the bromine position, or vice versa. This versatility is crucial for the controlled and efficient synthesis of complex aromatic structures. A patent describing the preparation of 5-bromo-3-fluoro-2-methylbenzoate from a corresponding amino precursor highlights the synthetic routes available for creating such polyfunctionalized systems. google.com

Potential for Incorporation into Novel Materials Science Scaffolds (e.g., polymers, liquid crystals, catalysts)

The rigid structure and the presence of polar functional groups and a halogen atom in this compound make it an interesting candidate for incorporation into new materials.

Polymers: The carboxylic acid functionality allows for its use as a monomer in the synthesis of polyesters and polyamides. The resulting polymers would possess the fluorinated and brominated aromatic units as part of their backbone, which could impart properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. While direct polymerization of this compound is not widely reported, the inclusion of similar fluorinated and brominated aromatic moieties in polymers is a known strategy to enhance material properties.

Liquid Crystals: Benzoic acid derivatives are known to form liquid crystals through hydrogen bonding interactions. nih.gov The specific shape and polarity of this compound, combined with its ability to form dimers via hydrogen bonding between the carboxylic acid groups, suggest its potential to exhibit liquid crystalline behavior or to be used as a component in liquid crystal mixtures. The presence of the fluorine and bromine atoms can influence the intermolecular interactions and thus the mesomorphic properties. nih.gov

Catalysts: The aromatic scaffold of this compound can be modified to create ligands for metal catalysts. For example, the bromine atom could be replaced with a phosphine (B1218219) or other coordinating group through a suitable synthetic route. The electronic properties of the resulting ligand, influenced by the fluorine and methyl substituents, could in turn affect the activity and selectivity of the metal catalyst.

Contributions to Supramolecular Chemistry and Self-Assembled Structures

The ability of this compound to participate in non-covalent interactions makes it a valuable component in supramolecular chemistry. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of well-defined hydrogen-bonded structures, most commonly a dimeric motif. researchgate.net

The interplay between hydrogen and halogen bonding can be utilized to construct robust and predictable multidimensional networks. The defined geometry of these interactions allows for the rational design of crystal structures with desired properties, a field known as crystal engineering.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₈H₅BrF₂O₂251.03Bromo, difluoro, and methyl substituted benzoic acid.
5-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.04Bromo and methyl substituted benzoic acid. sigmaaldrich.comnih.gov
5-Bromo-2,4-difluorobenzoic acidC₇H₃BrF₂O₂237.00Bromo and difluoro substituted benzoic acid. bldpharm.comnih.gov
Methyl 5-bromo-2,4-difluorobenzoateC₈H₅BrF₂O₂251.02Methyl ester derivative. nih.gov
5-Bromo-2,4-difluoroanilineC₆H₄BrF₂N208.00Aniline analogue. sigmaaldrich.com

Interactive Data Table: Example Reactions of Related Benzoic Acids

Starting MaterialReagents and ConditionsProductReference
5-Bromo-2-methylbenzoic acid1. THF, 0°C to rt2. Dess-Martin periodinane, CH₂Cl₂5-Bromo-2-methylbenzaldehyde guidechem.com
5-Bromo-2-methylbenzoic acidKNO₃, H₂SO₄, -10°C5-Bromo-2-methyl-3-nitrobenzoic acid guidechem.com
5-Bromo-2,4-difluorobenzoic acidThionyl chloride, Methanol, 65°CMethyl 5-bromo-2,4-difluorobenzoate chemicalbook.com
2-Methyl-3-amino-5-bromobenzoic acid methyl esterHexafluorophosphoric acid, Sodium nitrite5-Bromo-3-fluoro-2-methylbenzoic acid methyl ester google.com

Computational and Theoretical Investigations of 5 Bromo 2,4 Difluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Bromo-2,4-difluoro-3-methylbenzoic acid. By solving approximations of the Schrödinger equation, these methods can provide a wealth of information about molecular orbitals, charge distribution, and various reactivity descriptors.

For a molecule such as this compound, a typical approach would involve geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(2d,2p). This level of theory has been shown to provide a good balance between accuracy and computational cost for substituted benzoic acids.

Electronic Properties:

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors:

From the electronic structure, several reactivity descriptors can be derived. These descriptors, rooted in conceptual DFT, help in understanding and predicting the chemical behavior of the molecule. Some of the most relevant descriptors are:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic, electrophilic, and radical attacks. For instance, the Fukui function f+(r) would highlight the regions most susceptible to nucleophilic attack, while f-(r) would indicate sites prone to electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show a region of high negative potential (typically colored red) around the carboxylic acid's oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the acidic proton and potentially influenced by the electron-withdrawing fluorine and bromine atoms.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound Data in this table is illustrative and based on typical values for similar compounds calculated at the B3LYP/6-311++G(2d,2p) level of theory.

Parameter Predicted Value Significance
HOMO Energy -7.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy -1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.7 eVIndicator of chemical stability
Chemical Potential (μ) -4.35 eVTendency to exchange electrons
Global Hardness (η) 2.85 eVResistance to charge transfer
Global Softness (S) 0.35 eV⁻¹Ease of polarization
Electrophilicity Index (ω) 3.32 eVPropensity to act as an electrophile

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The presence of the carboxylic acid group and the methyl group adjacent to the bulky bromine and fluorine atoms suggests the possibility of different stable conformations for this compound. Conformational analysis is crucial for understanding its physical and chemical properties, as the relative orientation of the functional groups can significantly impact its reactivity and intermolecular interactions.

Conformational Analysis:

A systematic conformational search can be performed by rotating the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-C bond of the methyl group. The potential energy surface can be scanned to identify local and global energy minima, which correspond to stable conformers. The relative energies of these conformers can be calculated using DFT methods to determine their populations at a given temperature according to the Boltzmann distribution.

For many benzoic acids, the planar conformation, where the carboxylic acid group lies in the plane of the benzene (B151609) ring, is often the most stable due to conjugation. However, steric hindrance from the ortho-substituents (in this case, a fluorine atom and a methyl group) could lead to a non-planar ground state.

Molecular Dynamics (MD) Simulations:

While quantum chemical calculations provide insights into static structures, molecular dynamics simulations can model the dynamic behavior of this compound in different environments (e.g., in a solvent or in the solid state). MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations can be used to:

Explore the conformational landscape and the transitions between different conformers.

Investigate the formation of intermolecular hydrogen bonds, particularly the characteristic carboxylic acid dimers.

Simulate the behavior of the molecule in solution, providing insights into solute-solvent interactions.

Predict bulk properties such as density and viscosity under different conditions.

Classical MD simulations would typically employ a force field, a set of parameters that describe the potential energy of the system. For a molecule like this compound, a well-parameterized force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) could be used.

Table 2: Predicted Relative Energies of Key Conformers of this compound Data in this table is illustrative and based on general principles of conformational analysis for substituted benzoic acids.

Conformer Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol) Predicted Population at 298 K
Planar Syn ~0°0.5~25%
Planar Anti ~180°0.0~70%
Non-planar ~45°2.0~5%

Reaction Mechanism Elucidation for Key Derivatization Pathways

This compound can undergo various chemical transformations, particularly at the carboxylic acid group (e.g., esterification, amidation) and on the aromatic ring (e.g., nucleophilic aromatic substitution). Computational chemistry provides a powerful means to elucidate the mechanisms of these reactions.

By mapping the potential energy surface for a given reaction, key stationary points—reactants, products, transition states, and intermediates—can be identified. The energy barriers (activation energies) associated with the transition states can be calculated, providing insights into the reaction kinetics. The reaction pathway can be confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state to the reactants and products.

For example, in an esterification reaction with methanol (B129727), a computational study could investigate different possible mechanisms, such as a direct acid-catalyzed pathway or a pathway involving an acyl halide intermediate. The calculations would help determine the most energetically favorable route and identify the rate-determining step.

Similarly, for nucleophilic aromatic substitution, where a nucleophile might replace one of the fluorine atoms or the bromine atom, computational studies could predict the relative reactivity of these positions. The calculated activation energies for the formation of the Meisenheimer complex at each position would indicate the most likely site of substitution.

Prediction of Spectroscopic Signatures (e.g., Theoretical Vibrational and Electronic Spectra)

Computational methods can predict various spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Vibrational Spectra (IR and Raman):

The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. For instance, the characteristic C=O stretching frequency of the carboxylic acid group, the O-H stretching, and the various C-F, C-Br, and C-H bending and stretching modes can be identified. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Electronic Spectra (UV-Vis):

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the absorption wavelengths (λ_max) in the ultraviolet-visible (UV-Vis) spectrum. The results can help in understanding the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions, and how they are influenced by the various substituents on the benzene ring. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the spectra in solution.

Table 3: Predicted Key Vibrational Frequencies for this compound Data in this table is illustrative and based on typical frequency ranges for the specified functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch (Carboxylic Acid) 3000-3300Broad, Strong
C-H Stretch (Aromatic) 3050-3150Medium
C-H Stretch (Methyl) 2850-2960Medium
C=O Stretch (Carboxylic Acid) 1700-1725Very Strong
C-C Stretch (Aromatic Ring) 1450-1600Medium to Strong
C-F Stretch 1100-1300Strong
C-Br Stretch 550-650Medium

Future Directions in Research on 5 Bromo 2,4 Difluoro 3 Methylbenzoic Acid

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on atom economy—maximizing the incorporation of all materials used in the process into the final product. figshare.comorganic-chemistry.orgnih.gov Current synthetic pathways to polysubstituted benzoic acids often involve multi-step sequences that may generate significant chemical waste. Future research into the synthesis of 5-bromo-2,4-difluoro-3-methylbenzoic acid will likely focus on the development of more efficient and environmentally benign routes.

Key research objectives in this area include:

Direct C-H Functionalization: Investigating methods for the direct and selective introduction of the bromo, fluoro, and methyl groups onto a simpler benzoic acid precursor. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry Processes: Developing continuous flow syntheses, which can offer improved safety, efficiency, and scalability over traditional batch processes.

Reduced Use of Hazardous Reagents: Exploring alternative, less hazardous reagents for halogenation and methylation steps, moving away from harsh conditions and toxic chemicals.

A comparative analysis of a hypothetical traditional synthesis versus a future, more atom-economical approach is presented in Table 1.

FeatureHypothetical Traditional RoutePotential Future Atom-Economical Route
Starting Material Multi-substituted benzene (B151609) derivativeToluene or a simple benzoic acid
Key Steps Multiple sequential steps: nitration, reduction, diazotization, halogenation, oxidation.Direct, one-pot, or tandem C-H activation and functionalization.
Reagents Stoichiometric use of strong acids, oxidizing/reducing agents.Catalytic amounts of transition metals, safer oxidants (e.g., O2).
Byproducts Significant generation of inorganic salts and organic waste.Minimal byproducts, with water often being the only one. organic-chemistry.org
Atom Economy LowHigh (>80%)

This table is illustrative and compares generalized synthetic strategies.

Development of Catalytic Systems for Highly Selective Transformations

The presence of multiple reactive sites on this compound—namely the carboxylic acid group, the C-Br bond, and several C-H bonds—makes the development of highly selective catalytic systems a paramount research goal. Such catalysts would enable the precise modification of the molecule at a desired position without affecting other functional groups.

Future research in this domain will likely focus on:

Chemoselective Cross-Coupling: Designing palladium-based or other transition-metal catalysts that can selectively activate the C-Br bond for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) in the presence of potentially reactive C-F and C-H bonds. researchgate.netpolyu.edu.hknih.gov The development of ligands that can tune the reactivity of the metal center will be crucial. researchgate.net

Regioselective C-H Activation: Creating catalytic systems capable of differentiating between the various C-H bonds on the aromatic ring, allowing for the introduction of new functional groups at specific positions. nih.gov This would provide a powerful tool for generating a library of derivatives from a single advanced intermediate.

Orthogonal Catalysis: Exploring the use of multiple, non-interfering catalytic cycles in a single pot to perform sequential transformations on different parts of the molecule, thereby increasing synthetic efficiency.

Table 2 outlines potential catalytic transformations and the selectivity challenges that future research could address.

Target PositionReaction TypePotential Catalyst SystemKey Challenge
C5-Br Suzuki-Miyaura CouplingPd(0) with specialized phosphine (B1218219) ligandsAchieving high selectivity over C-H activation or C-F bond cleavage. nih.gov
C6-H Direct ArylationRh(III) or Pd(II) catalystsOvercoming steric hindrance from the adjacent methyl and bromo groups.
-COOH Esterification / AmidationAcid/base catalysis or coupling agentsEnsuring compatibility with other functional groups under reaction conditions.
C3-CH3 Benzylic FunctionalizationRadical initiators or photoredox catalysisControlling reactivity without affecting the aromatic core.

This table presents hypothetical research targets in the catalytic functionalization of the title compound.

Expansion of its Utility in Emerging Materials Science Applications

The unique combination of fluoro, bromo, and methyl substituents on an aromatic carboxylic acid scaffold suggests that this compound could be a valuable building block for advanced materials. researchgate.netresearchgate.net

Potential areas of investigation include:

Liquid Crystals: The presence of multiple halogens and a lateral methyl group can significantly influence the mesomorphic properties of rod-like molecules. researchgate.netnih.govresearchgate.net Research could explore how this specific substitution pattern affects properties like dielectric anisotropy, melting point, and the stability of nematic or smectic phases, which is critical for applications in liquid crystal displays (LCDs). researchgate.netwhiterose.ac.uk The fluorine atoms, in particular, are known to have a profound, and often complex, impact on these properties. figshare.com

Organic Electronics: Fluorinated aromatic compounds are widely used in organic electronics due to their enhanced stability and tunable electronic properties. rsc.orgrhhz.netnumberanalytics.comresearchgate.net The electron-withdrawing nature of the fluorine and bromine atoms can lower the HOMO and LUMO energy levels of materials derived from this acid, potentially making them suitable as n-type semiconductors or as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): Carboxylic acids are primary linkers for the construction of MOFs. Using this compound as a functionalized linker could lead to porous materials with tailored properties. scispace.comrsc.orgrsc.org The halogen and methyl groups lining the pores could influence gas sorption selectivity, or the bromo group could serve as a reactive handle for post-synthetic modification.

Table 3 summarizes the potential influence of the substituents on the properties of materials derived from the title compound.

SubstituentPotential Influence on Material Properties
2,4-Difluoro - Modulates dielectric anisotropy and viscosity in liquid crystals. researchgate.net - Lowers HOMO/LUMO energy levels for n-type semiconducting behavior. rsc.org - Enhances thermal and metabolic stability. researchgate.net
5-Bromo - Provides a site for post-synthetic modification in MOFs. - Influences molecular packing through halogen bonding. - Can be used in cross-coupling to build larger conjugated systems.
3-Methyl - Affects molecular shape and packing, potentially disrupting crystallinity to lower melting points in liquid crystals. nih.govresearchgate.net - Introduces steric effects that can influence host-guest interactions in MOFs.
-COOH - Acts as the primary binding site for forming MOFs and other coordination polymers. - Enables formation of hydrogen-bonded supramolecular structures.

This table outlines hypothesized structure-property relationships based on general principles of materials chemistry.

Investigation of its Role in Modular Assembly of Complex Molecular Systems

Modular synthesis aims to construct complex molecules from a set of well-defined building blocks, allowing for the rapid generation of diverse structures. youtube.com The multiple functional groups of this compound make it an ideal candidate for use as a versatile building block in such strategies.

Future research could explore:

Hierarchical Self-Assembly: Investigating how the carboxylic acid group (via hydrogen bonding) and the bromine atom (via halogen bonding) can direct the self-assembly of the molecule into higher-order supramolecular structures like nanoribbons or gels. figshare.comresearchgate.netmdpi.comacs.org

Divergent Synthesis: Using the different reactive sites to sequentially add new components to the molecular scaffold. For example, the carboxylic acid could be converted to an ester or amide, followed by a Suzuki coupling at the C-Br position, and then a C-H activation at another site. This would allow for the creation of a large library of complex molecules from a single starting material.

Fragment-Based Drug Discovery: In medicinal chemistry, this compound could serve as a highly functionalized fragment. Its rigid, well-defined structure could be docked into a biological target, and the various functional groups would provide vectors for synthetic elaboration to improve binding affinity and selectivity.

A hypothetical modular synthesis approach is outlined in Table 4.

StepReactionFunctional Group TargetedResulting Modification
1 AmidationCarboxylic Acid (-COOH)Introduction of a diverse R1-NH- group.
2 Suzuki CouplingCarbon-Bromine (C-Br)Attachment of an R2-Aryl/Vinyl group.
3 C-H OlefinationAromatic C-HAddition of an R3-Alkene group.

This table illustrates a potential sequence for the divergent functionalization of the title compound.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 5-bromo-2,4-difluoro-3-methylbenzoic acid, and how does the methyl group influence reaction design?

  • Methodology : The synthesis can be adapted from analogous halogenated benzoic acids. For example, bromination of a pre-functionalized precursor like 2,4-difluoro-3-methylbenzonitrile using N-bromosuccinimide (NBS) in aqueous sulfuric acid may introduce the bromine selectively at the 5-position. The methyl group can sterically hinder adjacent positions, favoring substitution at the para position relative to the carboxylic acid. Post-bromination hydrolysis of the nitrile to the carboxylic acid under acidic conditions yields the target compound. Optimization of reaction time and temperature is critical to minimize dibrominated by-products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions. The methyl group (δ2.32.5\delta \sim2.3–2.5 ppm) and fluorine atoms (splitting patterns) provide diagnostic peaks.
  • Melting Point : High purity (>93%>93\%) correlates with a sharp melting range (e.g., 170–173°C for similar compounds ).
  • HPLC : Quantifies purity and detects impurities like 2,4-difluorobenzoic acid or dibrominated derivatives .

Q. How can the carboxylic acid group be protected during downstream functionalization?

  • Methodology : Convert the acid to a methyl ester via esterification (e.g., using SOCl2_2/MeOH). This protects the group during reactions like Suzuki couplings. Deprotection with NaOH/H2_2O regenerates the carboxylic acid .

Advanced Research Questions

Q. How do brominating agents and reaction conditions influence yield and regioselectivity in the presence of fluorine and methyl groups?

  • Methodology : Comparative studies (Table 1) show that NBS in 70–80% H2_2SO4_4 achieves higher regioselectivity (~83% yield) compared to Br2_2, which may over-brominate. The methyl group directs bromination to the 5-position via steric and electronic effects. Computational modeling (DFT) predicts electron-deficient regions, guiding experimental optimization .

Table 1 : Brominating Agent Comparison (Adapted from )

AgentYield (%)Purity (%)Major By-Product
NBS83.4593.393,5-Dibromo derivative (4.57%)
NaBrO3_375.2089.122,4-Difluorobenzoic acid (6.81%)

Q. What strategies mitigate dibrominated by-product formation in large-scale synthesis?

  • Methodology :

  • Stoichiometric Control : Limit bromine equivalents to 1.05–1.1 mol/mol substrate.
  • Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic over-bromination.
  • Acid Recycling : Recovered H2_2SO4_4 (70% w/w) maintains reaction efficiency while reducing waste .

Q. How does the methyl group enhance the bioactivity of derivatives in drug discovery?

  • Methodology : The methyl group increases lipophilicity (logP), improving membrane permeability. In vitro assays comparing methylated vs. non-methylated analogs show enhanced binding to targets like cyclooxygenase-2 (COX-2). Molecular docking studies reveal hydrophobic interactions with enzyme pockets .

Contradictions and Further Research

  • Synthetic Route Conflicts : and focus on non-methylated analogs, suggesting the methyl group may require alternative precursors (e.g., 3-methyl-2,4-difluorotoluene) and carboxylation post-bromination.
  • Regioselectivity Predictions : While DFT models are cited , experimental validation via isotopic labeling or X-ray crystallography is needed for the methylated derivative.

Key Research Gaps

  • Green Chemistry : Scalable methods using recyclable catalysts (e.g., ionic liquids) for bromination.
  • Biological Mechanisms : In vivo studies to correlate structural features (Br, F, CH3_3) with pharmacokinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.